molecular formula C8H6INS B8641563 5-Iodo-2-(methylthio)benzonitrile

5-Iodo-2-(methylthio)benzonitrile

Cat. No. B8641563
M. Wt: 275.11 g/mol
InChI Key: SQTJWCAKTUWVKV-UHFFFAOYSA-N
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Patent
US07902181B2

Procedure details

Sodium thiomethoxide (0.142 g) was added to a solution of 2-fluoro-5-iodobenzonitrile (0.5 g) in DMSO (1 mL) and the mixture stirred. An exotherm was noted. After stirring for 90 min, water was added and the solid that precipitated was collected, washed with water and dried at 50° C. under vacuum to leave the subtitle compound as an off-white solid (0.52 g).
Quantity
0.142 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].F[C:5]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][C:6]=1[C:7]#[N:8].O>CS(C)=O>[I:13][C:10]1[CH:11]=[CH:12][C:5]([S:2][CH3:1])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:0.1|

Inputs

Step One
Name
Quantity
0.142 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)I
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the solid that precipitated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=C(C#N)C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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